HSV-gB2 (498-505)

Description

BenchChem offers high-quality HSV-gB2 (498-505) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HSV-gB2 (498-505) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

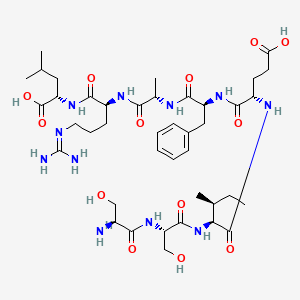

C41H67N11O13 |

|---|---|

Molecular Weight |

922.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C41H67N11O13/c1-6-22(4)32(52-38(62)30(20-54)51-34(58)25(42)19-53)39(63)48-27(14-15-31(55)56)36(60)49-28(18-24-11-8-7-9-12-24)37(61)46-23(5)33(57)47-26(13-10-16-45-41(43)44)35(59)50-29(40(64)65)17-21(2)3/h7-9,11-12,21-23,25-30,32,53-54H,6,10,13-20,42H2,1-5H3,(H,46,61)(H,47,57)(H,48,63)(H,49,60)(H,50,59)(H,51,58)(H,52,62)(H,55,56)(H,64,65)(H4,43,44,45)/t22-,23-,25-,26-,27-,28-,29-,30-,32-/m0/s1 |

InChI Key |

UBVOHDHFHIMSCO-YWZBYMRGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the HSV-gB2 (498-505) Peptide: Sequence, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Herpes Simplex Virus (HSV) glycoprotein B2 (gB2) derived peptide, spanning amino acid residues 498-505. This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a critical immunodominant epitope in the context of HSV infection and vaccine development. This document details its core properties, methods for its synthesis and analysis, and its application in key immunological assays.

Core Properties of HSV-gB2 (498-505) Peptide

The HSV-gB2 (498-505) peptide is a well-characterized octapeptide that plays a significant role in the cellular immune response to HSV-1 and HSV-2 infections. It is recognized by cytotoxic T-lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] This recognition is a crucial step in the elimination of virus-infected cells.

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL) | [3] |

| Molecular Formula | C41H67N11O13 | [4] |

| Molecular Weight | 922.06 g/mol | [5] |

| Theoretical Isoelectric Point (pI) | 7.0 | |

| Grand Average of Hydropathicity (GRAVY) | 0.41 |

Immunological Properties

| Property | Description | Reference |

| MHC Restriction | H-2Kb (murine) | |

| Immunological Role | Immunodominant CTL epitope | |

| T-Cell Response | Induces IFN-γ production by CD8+ T-cells | |

| Cross-Reactivity | Recognized in response to both HSV-1 and HSV-2 | |

| Vaccine Potential | Investigated as a component of subunit vaccines against HSV |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the HSV-gB2 (498-505) peptide and its use in critical immunological assays.

Solid-Phase Peptide Synthesis (SPPS) of SSIEFARL

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the chemical synthesis of peptides like SSIEFARL.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)

-

Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Chromium-51 Release Assay for CTL Activity

This assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) peptide.

Materials:

-

Effector cells: CTLs specific for HSV-gB2 (498-505)

-

Target cells: H-2Kb expressing cell line (e.g., EL-4)

-

Sodium Chromate (⁵¹Cr)

-

HSV-gB2 (498-505) peptide

-

Complete cell culture medium

-

96-well round-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr will be taken up by the cells.

-

Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells and pulse them with various concentrations of the HSV-gB2 (498-505) peptide for 1 hour at 37°C.

-

Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at different effector-to-target (E:T) ratios.

-

Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

Experimental Release: CPM from wells with effector and target cells.

-

Spontaneous Release: CPM from wells with target cells only (measures background release).

-

Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

T-cells (e.g., splenocytes from an immunized mouse)

-

HSV-gB2 (498-505) peptide

Protocol:

-

Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.

-

Cell Plating and Stimulation: Add T-cells to the wells, followed by the HSV-gB2 (498-505) peptide at various concentrations. Include positive (e.g., mitogen) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection Antibody: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for the development of colored spots.

-

Stopping the Reaction: Stop the reaction by washing the plate with water.

-

Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of the HSV-gB2 (498-505) peptide.

Caption: TCR Signaling Pathway upon recognition of HSV-gB2 (498-505)-MHC complex.

Caption: Workflow for the Chromium-51 Release Assay.

Caption: Workflow for the IFN-γ ELISpot Assay.

References

The Immunodominance of HSV-gB (498-505) in C57BL/6 Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunodominance of the Herpes Simplex Virus (HSV) glycoprotein B (gB) derived peptide, residues 498-505, in the context of an immune response in C57BL/6 mice. This epitope is a critical focus in the study of antiviral immunity and vaccine development.

Core Concepts of Immunodominance

Immunodominance refers to the phenomenon where the immune response is directed towards a limited number of epitopes, despite the presence of a multitude of potential epitopes within a pathogen. In the C57BL/6 mouse model of HSV infection, the CD8+ T cell response is overwhelmingly focused on the gB (498-505) peptide, making it a powerful tool for studying T cell activation, memory, and effector function.

Quantitative Data on the gB (498-505) Immune Response

The cytotoxic T-lymphocyte (CTL) response to the HSV-gB (498-505) epitope in C57BL/6 mice is remarkably robust and highly focused. Studies have consistently shown that a significant portion of the anti-HSV CD8+ T cell population targets this single peptide.

| Parameter | Finding | References |

| Magnitude of CTL Response | 70-90% of all CD8+ HSV-1-specific T cells target the gB (498-505) epitope. | [1][2][3] |

| In some contexts, this is reported as approximately half of the CD8+ T cell repertoire. | [4][5] | |

| T-Cell Receptor (TCR) Usage | A characteristic pattern of TCR V-region usage is observed, with a bias towards BV10+ (60%) and BV8S1 (20%) in gB (498-505)-specific CD8+ T cells. | |

| Key Cytokine | Interferon-gamma (IFN-γ) is a primary cytokine produced by CD8+ T cells upon recognition of the gB (498-505) epitope and is a key indicator of the effector response. | |

| MHC Restriction | The gB (498-505) peptide, with the amino acid sequence SSIEFARL, is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the gB (498-505) immunodominance. The following are composite protocols based on common practices in the field.

HSV-1 Infection of C57BL/6 Mice

This protocol describes a standard method for inducing an immune response to HSV-1 in C57BL/6 mice via footpad injection.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

HSV-1 (e.g., KOS strain), titered

-

Phosphate-buffered saline (PBS), sterile

-

Insulin syringes (28-30 gauge)

Procedure:

-

Thaw a stock aliquot of HSV-1 of known titer on ice.

-

Dilute the virus to the desired concentration (e.g., 1 x 10^6 Plaque Forming Units (PFU)/ml) in sterile PBS.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 20-50 µl of the viral suspension into the plantar surface of the hind footpad.

-

Monitor the mice daily for signs of infection and neurological symptoms. The peak of the primary CD8+ T cell response in the draining lymph nodes is typically around day 5-7 post-infection.

Isolation of Splenocytes and Lymph Node Lymphocytes

This protocol outlines the procedure for obtaining single-cell suspensions from the spleen and draining lymph nodes (popliteal) for downstream immunological assays.

Materials:

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

70 µm cell strainers

-

Frosted glass slides

-

Sterile dissection tools

-

ACK lysis buffer (for splenocytes)

Procedure:

-

Euthanize mice according to approved IACUC protocols.

-

Sterilize the surgical area with 70% ethanol.

-

For Draining Lymph Nodes (Popliteal): Aseptically remove the popliteal lymph nodes located behind the knee and place them in a petri dish containing cold RPMI medium.

-

For Spleen: Aseptically remove the spleen and place it in a separate petri dish with cold RPMI medium.

-

Mechanically dissociate the lymph nodes or spleen by gently grinding the tissue between the frosted ends of two sterile glass slides or by pressing it through a 70 µm cell strainer with the plunger of a syringe.

-

Rinse the slides or strainer with RPMI medium to collect all cells.

-

For Splenocytes: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 3-5 minutes at room temperature to lyse red blood cells. Add an excess of RPMI medium to stop the lysis and centrifuge again.

-

Wash the cells (from both spleen and lymph nodes) twice with RPMI medium.

-

Resuspend the cells in the appropriate assay medium and count viable cells using a hemocytometer and trypan blue exclusion.

51Chromium (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of effector CTLs to lyse target cells presenting the gB (498-505) peptide.

Materials:

-

Effector cells (isolated splenocytes or lymph node cells)

-

Target cells (e.g., EL-4, a C57BL/6 thymoma cell line)

-

gB (498-505) peptide (SSIEFARL)

-

Na2^51CrO4 (sodium chromate)

-

Complete RPMI medium

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Preparation:

-

Incubate target cells (e.g., 1 x 10^6 cells) with 100 µCi of Na2^51CrO4 for 60-90 minutes at 37°C.

-

Wash the labeled target cells three times with medium to remove excess 51Cr.

-

Resuspend the cells and pulse half of them with the gB (498-505) peptide (1-10 µg/ml) for 1 hour at 37°C. The other half serves as the unpulsed control.

-

-

Assay Setup:

-

Plate the effector cells in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).

-

Add 1 x 10^4 labeled target cells (peptide-pulsed or unpulsed) to each well.

-

Spontaneous Release Control: Labeled target cells with medium only.

-

Maximum Release Control: Labeled target cells with a detergent (e.g., 1% Triton X-100).

-

-

Incubation and Detection:

-

Centrifuge the plate at low speed to initiate cell contact and incubate for 4-6 hours at 37°C.

-

After incubation, centrifuge the plate again, and carefully collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation:

-

Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)].

-

Intracellular Cytokine Staining (ICS) for IFN-γ

ICS allows for the quantification of IFN-γ-producing CD8+ T cells at the single-cell level by flow cytometry.

Materials:

-

Isolated splenocytes or lymph node cells

-

gB (498-505) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-mouse CD8, CD44, and IFN-γ antibodies conjugated to fluorochromes

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Plate 1-2 x 10^6 cells per well in a 96-well plate.

-

Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml) for 5-6 hours at 37°C. Include an unstimulated control.

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours of incubation to trap cytokines intracellularly.

-

-

Staining:

-

Wash the cells and stain for surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.

-

Wash the cells and fix them using a fixation buffer for 20 minutes at room temperature.

-

Wash and permeabilize the cells using a permeabilization buffer.

-

Stain for intracellular IFN-γ for 30 minutes at room temperature.

-

-

Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data by gating on the CD8+ T cell population to determine the percentage of IFN-γ-positive cells.

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to enumerate individual IFN-γ-secreting cells.

Materials:

-

96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody

-

Isolated splenocytes or lymph node cells

-

gB (498-505) peptide

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate (e.g., AEC or BCIP/NBT)

-

ELISpot reader

Procedure:

-

Cell Plating and Stimulation:

-

Wash the pre-coated ELISpot plate and block with medium containing 10% FBS.

-

Add cells to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).

-

Stimulate the cells with the gB (498-505) peptide (1-10 µg/ml). Include an unstimulated control and a positive control (e.g., Concanavalin A).

-

Incubate for 18-24 hours at 37°C.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Monitor for the development of spots.

-

Stop the reaction by washing with water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing gB (498-505) immunodominance.

T-Cell Activation Signaling Pathway

Caption: T-cell activation upon gB (498-505) recognition.

Factors Contributing to Immunodominance

Caption: Key factors in gB (498-505) immunodominance.

References

- 1. benchchem.com [benchchem.com]

- 2. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

- 4. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

HSV-1 and HSV-2 cross-reactive CTL epitopes

An In-depth Technical Guide to HSV-1 and HSV-2 Cross-Reactive CTL Epitopes

Introduction

Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) are highly prevalent human pathogens characterized by lifelong latent infection within sensory ganglia[1]. While HSV-1 is primarily associated with orofacial lesions and HSV-2 with genital lesions, their anatomical sites of infection can overlap[2][3]. The significant genetic and antigenic homology between these two viruses results in substantial immunological cross-reactivity[4][5]. Cytotoxic T-lymphocytes (CTLs), specifically CD8+ T cells, are crucial for controlling both primary and recurrent HSV infections by recognizing and eliminating virus-infected cells.

CTLs recognize short viral peptide epitopes presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of infected cells. Epitopes derived from conserved protein regions of both HSV-1 and HSV-2 can elicit cross-reactive CTL responses, where T cells primed by one virus can recognize and respond to cells infected with the other. The identification and characterization of these cross-reactive epitopes are of paramount importance for the development of prophylactic or therapeutic vaccines and T-cell-based immunotherapies capable of providing broad protection against both viral serotypes. This guide provides a comprehensive overview of known HSV-1/2 cross-reactive CTL epitopes, the experimental methodologies used for their identification, and the key biological pathways involved.

Identified HSV-1 and HSV-2 Cross-Reactive CTL Epitopes

Numerous studies have identified specific CTL epitopes that are conserved between HSV-1 and HSV-2 and are recognized by the host immune system. These epitopes are primarily derived from viral glycoproteins and immediate-early or tegument proteins. The following table summarizes key quantitative data for several well-characterized cross-reactive epitopes.

| Epitope Name/Region | Source Protein | Sequence | HLA/H-2 Restriction | Organism | Key Findings | Reference |

| gB(498-505) | Glycoprotein B (gB) | SSIEFARL | H-2Kb | Mouse | Induces HSV-gB epitope-specific CD8+ CTLs that lyse HSV-1 infected cells. Recognized by HSV-1/HSV-2 cross-reactive CTL clones. | |

| gD(246-261) | Glycoprotein D (gD) | ADPNRFRGKDLPVIP | I-Ad (MHC-II) | Mouse | Recognized by T-helper cell hybridomas and presented by both HSV-1 and HSV-2 infected antigen-presenting cells. | |

| ICP22(228-236) | ICP22 (US1) | RSLAYTAVV | HLA-B*57:01 | Human | CD8+ T cells reactive to the HSV-2 epitope recognized the orthologous HSV-1 peptide. | |

| UL40(184-192) | UL40 | SLGAYVKYL | Multiple | Human | CD8+ T cells recognize a similar but not identical peptide epitope in HSV-1, HSV-2, and VZV. | |

| ICP4(1027-1036) | ICP4 | ALWELAEL | Multiple | Human | A ten amino acid peptide epitope that is identical in sequence between HSV-1 (aa 999-1008), HSV-2 (aa 1027-1036), and VZV (IE62, aa 918-927). |

Experimental Methodologies

The discovery and validation of CTL epitopes is a multi-step process that combines computational prediction with rigorous experimental verification.

In Silico Epitope Prediction

The initial step in epitope mapping often involves computational algorithms to screen viral proteomes for peptides with a high probability of binding to specific MHC Class I molecules.

-

Principle: These tools use methods like Artificial Neural Networks (ANN) or Stabilized Matrix Methods (SMM) to predict the binding affinity of short peptides (typically 8-11 amino acids for MHC-I) to various HLA alleles based on large datasets of experimentally validated binding peptides.

-

Common Tools:

-

Immune Epitope Database (IEDB): A comprehensive resource offering various prediction tools for MHC-I and MHC-II binding, antigen processing, and immunogenicity (--INVALID-LINK--).

-

NetMHCpan / NetCTLpan: Servers that predict peptide binding to a wide range of HLA alleles and often incorporate predictions for proteasomal cleavage and TAP transport.

-

TEPITOPE: An algorithm used for predicting potential CD4+ T-cell epitopes.

-

-

Protocol:

-

Obtain the FASTA sequences of target HSV-1 and HSV-2 proteins (e.g., gB, gD, ICP27).

-

Submit sequences to a prediction server like NetMHCpan.

-

Specify parameters: peptide length (e.g., 9-mers), and the desired set of HLA alleles to query.

-

Analyze the output, which typically ranks peptides by predicted binding affinity (IC50 nM) or a percentile rank. Peptides with a high predicted affinity (e.g., <500 nM or <2% rank) are selected as candidates.

-

Peptide Synthesis and MHC Binding Assays

Candidate peptides identified through in silico prediction are chemically synthesized and their ability to bind to MHC molecules is experimentally validated.

-

Principle: The T2 cell line is a human cell line deficient in Transporter associated with Antigen Processing (TAP). This results in low surface expression of "empty" MHC Class I molecules that are unstable. The addition of an exogenous peptide that can bind to these molecules stabilizes them and increases their surface expression, which can be quantified.

-

Protocol (T2 Cell Binding Assay):

-

Culture T2 cells (HLA-A*02:01 positive) in appropriate media.

-

Incubate T2 cells overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of empty MHC molecules on the surface.

-

Add varying concentrations of the synthetic candidate peptides to the cells and incubate for several hours. A known high-affinity peptide (e.g., from influenza matrix protein) should be used as a positive control.

-

Stain the cells with a fluorescently labeled monoclonal antibody specific for a conformational epitope of the HLA-A*02:01 molecule.

-

Analyze the cells by flow cytometry to measure the Mean Fluorescence Intensity (MFI), which corresponds to the level of stabilized HLA molecules on the cell surface.

-

Calculate the binding affinity or stabilization index based on the MFI increase compared to a no-peptide control.

-

Immunogenicity Assays

Validated MHC-binding peptides are then tested for their ability to be recognized by T cells from HSV-seropositive individuals or from immunized animals.

-

Enzyme-Linked Immunospot (ELISpot) Assay:

-

Principle: This highly sensitive assay quantifies the number of cytokine-secreting cells at a single-cell level. For CTLs, it is typically used to measure Interferon-gamma (IFN-γ) production.

-

Protocol:

-

Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HSV-seropositive donor.

-

Add PBMCs to the wells along with the individual synthetic peptides. Use a mitogen (e.g., PHA) as a positive control and media alone as a negative control.

-

Incubate for 18-24 hours to allow for T-cell activation and cytokine secretion.

-

Wash the cells away and add a biotinylated anti-IFN-γ detection antibody.

-

Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Add a substrate that precipitates to form a colored spot at the site of cytokine secretion.

-

Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of peptide-specific IFN-γ-secreting T cells.

-

-

-

Chromium (51Cr) Release Cytotoxicity Assay:

-

Principle: This classic assay measures the ability of CTLs to lyse target cells presenting a specific epitope. Target cells are loaded with radioactive 51Cr, and its release into the supernatant upon cell lysis is quantified.

-

Protocol:

-

Generate effector CTLs by stimulating PBMCs from an HSV-seropositive donor with the candidate peptide in vitro for several days.

-

Prepare target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines).

-

Label the target cells by incubating them with Na2-51CrO4.

-

Wash the target cells and pulse them with the candidate peptide.

-

Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios.

-

Incubate for 4-6 hours.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

-

-

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in CTL epitope discovery and function.

Workflow for Epitope Identification and Validation

Caption: General Workflow for CTL Epitope Discovery.

MHC Class I Antigen Presentation Pathway

Caption: Simplified MHC-I Antigen Presentation.

Logical Relationship of HSV Cross-Reactivity

Caption: HSV CTL Cross-Reactivity.

Conclusion and Future Directions

The identification of CTL epitopes that are cross-reactive between HSV-1 and HSV-2 is a critical area of research with direct implications for public health. The data clearly show that conserved epitopes, particularly within glycoproteins B and D and several regulatory proteins, can elicit potent and protective CTL responses against both serotypes. The methodologies outlined, from in silico prediction to functional T-cell assays, provide a robust framework for discovering and validating new candidate epitopes.

Future research should focus on identifying a broader array of cross-reactive epitopes from across the entire HSV proteome to ensure wide population coverage across diverse HLA types. Furthermore, understanding the functional avidity and polyfunctionality of T cells responding to these epitopes will be key to designing next-generation vaccines. A successful T-cell epitope-based vaccine would likely need to incorporate multiple immunodominant and subdominant cross-reactive epitopes to provide durable and effective immunity against both HSV-1 and HSV-2.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Herpes simplex virus - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Antigenic cross-reactions among herpes simplex virus types 1 and 2, Epstein-Barr virus, and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

The Immunodominant Epitope HSV-gB2 (498-505): A Linchpin in Anti-Herpes Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infections, causing a spectrum of diseases from oral and genital lesions to more severe conditions like encephalitis, remain a significant global health challenge. The development of an effective therapeutic or prophylactic vaccine is a major goal in infectious disease research. A key element of the adaptive immune response to HSV is the cytotoxic T-lymphocyte (CTL) activity, which is crucial for clearing virally infected cells and controlling viral spread. Within the complex array of viral antigens, the glycoprotein B (gB) of HSV has been identified as a major target for the host immune system. Specifically, the peptide sequence spanning amino acids 498-505 of gB from HSV type 2 (HSV-gB2 (498-505)), with the sequence SSIETVARR, has been characterized as a highly immunodominant, H-2Kb-restricted epitope. This epitope is recognized by CD8+ T cells and is cross-reactive between HSV-1 and HSV-2, making it a focal point in the study of anti-herpes immunity and a promising candidate for subunit vaccine design.

This technical guide provides a comprehensive overview of the role of the HSV-gB2 (498-505) epitope in anti-herpes immunity. It is designed to be a valuable resource for researchers and professionals involved in immunology, virology, and vaccine development, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes and experimental workflows.

Data Presentation: Quantitative Analysis of HSV-gB2 (498-505)-Specific Immune Responses

The following tables summarize quantitative data from various studies, highlighting the potency of the CD8+ T cell response directed against the HSV-gB2 (498-505) epitope.

Table 1: Frequency of HSV-gB2 (498-505)-Specific CD8+ T Cells

| Experimental Model | Immunization/Infection | Tissue/Cell Source | Assay | Percentage of gB2 (498-505)-Specific CD8+ T Cells | Reference |

| C57BL/6 Mice | HSV-1 Infection | Trigeminal Ganglia (acutely infected) | Intracellular IFN-γ Staining | ~50% of total CD8+ T cells | [1][2] |

| C57BL/6 Mice | HSV-1 Infection | Trigeminal Ganglia (latently infected) | Intracellular IFN-γ Staining | ~50% of total CD8+ T cells | [1][2] |

| C57BL/6 Mice | HSV-1 Infection | Draining Lymph Nodes | Intracellular IFN-γ Staining | 70-90% of all HSV-1-specific CD8+ T cells | [3] |

| C57BL/6 Mice | Laser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine) | Draining Lymph Nodes | FACS (IFN-γ) | Significantly higher than laser-free peptide vaccine |

Table 2: Functional Activity of HSV-gB2 (498-505)-Specific CD8+ T Cells

| Experimental Model | Immunization/Infection | Effector Cells | Target Cells | Assay | Result | Reference |

| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | gB (498-505) peptide-pulsed EL-4 cells | 51Cr Release Assay | ~40% specific lysis at 90:1 E:T ratio | |

| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | Vaccinia virus-gB infected EL-4 cells | 51Cr Release Assay | ~30% specific lysis at 90:1 E:T ratio | |

| C57BL/6 Mice | Intravaginal Th-CTL Lipopeptide | Draining Lymph Node Cells | gB (498-505) peptide | IFN-γ ELISpot | ~150 spot-forming cells / 10^6 cells | |

| Human | HSV-2 Seropositive | PBMCs | gB-2 peptide pool | IFN-γ ELISpot | Median of 208 SFC/10^6 PBMC for positive responses |

Table 3: In Vivo Protection Studies Involving HSV-gB2 (498-505)

| Experimental Model | Vaccine/Treatment | Challenge Virus | Outcome | Reference |

| C57BL/6 Mice | Immunization with a single CTL epitope (gB 498-505) | Lethal HSV-2 challenge | Provided protective immunity | |

| C57BL/6 Mice | Laser Adjuvant-Assisted Peptide Vaccine (LAP Vaccine) | Genital HSV-2 challenge | Induced protective immunity against infection and disease | |

| C57BL/6 Mice | Adoptive transfer of gB (498-505)-specific CD8+ T cells | HSV-2 infection | Resulted in viral clearance | |

| Mice | mRNA vaccine (gC, gD, gE) | Vaginal HSV-1 challenge | Provided better protection than protein vaccine (lower vaginal virus titers) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are synthesized protocols for key experiments used to characterize the immune response to the HSV-gB2 (498-505) epitope.

IFN-γ ELISpot Assay for Quantifying Antigen-Specific T Cells

This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.

-

Plate Coating:

-

Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate four times with sterile PBS.

-

Block the membrane with RPMI medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals.

-

Add the cells to the coated wells at a density of 2 x 10^5 to 5 x 10^5 cells per well.

-

Stimulate the cells with the HSV-gB2 (498-505) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., mitogen like Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then PBS.

-

Add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for HRP) and incubate until distinct spots emerge.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry and count the spots using an ELISpot reader. Results are typically expressed as spot-forming cells (SFC) per million input cells.

-

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a mixed population, providing phenotypic information about the responding cells (e.g., CD8+ T cells).

-

Cell Stimulation:

-

Prepare a single-cell suspension of lymphocytes.

-

Stimulate 1-2 x 10^6 cells with the HSV-gB2 (498-505) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate controls.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells with FACS buffer.

-

Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells and then resuspend in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or Triton X-100).

-

-

Intracellular Staining:

-

Add a fluorescently-conjugated anti-IFN-γ antibody (and other intracellular markers like granzyme B) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of CD8+ T cells that are positive for IFN-γ.

-

51Chromium (51Cr) Release Assay for Cytotoxicity

This classic assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) epitope.

-

Target Cell Preparation:

-

Label target cells (e.g., EL-4 lymphoma cells, which are H-2Kb positive) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.

-

Wash the labeled target cells three times to remove excess 51Cr.

-

Pulse one set of target cells with the HSV-gB2 (498-505) peptide (1 µg/mL) for 1 hour at 37°C. Use unpulsed target cells as a negative control.

-

-

Cytotoxicity Assay:

-

Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well round-bottom plate.

-

Add effector cells (splenocytes or cultured T-cell lines from immunized/infected mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).

-

Set up control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

-

In Vivo HSV Challenge Model in Mice

This model is essential for evaluating the protective efficacy of vaccines or immunotherapies targeting the HSV-gB2 (498-505) epitope.

-

Animals:

-

Use female C57BL/6 mice (6-8 weeks old).

-

-

Hormonal Treatment (for vaginal infection):

-

To increase susceptibility to vaginal infection, subcutaneously inject mice with 2-3 mg of medroxyprogesterone acetate 5-7 days prior to viral challenge.

-

-

Immunization:

-

Immunize mice with the experimental vaccine (e.g., peptide vaccine, DNA vaccine, etc.) according to the specific protocol. Include a control group receiving a placebo or adjuvant alone.

-

-

Viral Challenge:

-

Anesthetize the mice.

-

For genital infection, gently swab the vaginal vault to remove mucus and then instill a lethal or sub-lethal dose of HSV-2 (e.g., 1 x 10^4 to 5 x 10^5 Plaque Forming Units, PFU) in a small volume (10-20 µL).

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of disease (e.g., hair loss, genital erythema, paralysis) and survival for at least 21 days.

-

Collect vaginal swabs at various time points post-infection (e.g., days 1, 3, 5) to determine viral titers by plaque assay or quantitative PCR.

-

At the end of the experiment, harvest tissues such as the draining lymph nodes, spleen, and dorsal root ganglia to assess viral load and the presence of HSV-gB2 (498-505)-specific T cells.

-

Mandatory Visualizations

Signaling Pathway of CD8+ T Cell Activation

References

- 1. Defining the Herpes Simplex Virus-Specific CD8+ T Cell Repertoire in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the herpes simplex virus-specific CD8+ T cell repertoire in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Immunological Characterization of the SSIEFARL Epitope in Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus (HSV) infection is a widespread human pathogen causing a range of diseases from mucocutaneous lesions to severe encephalitis. The immune response to HSV is complex, involving both humoral and cellular immunity. A key component of the cellular immune response is the recognition of viral epitopes by cytotoxic T lymphocytes (CTLs). This guide provides an in-depth technical overview of the discovery and characterization of the SSIEFARL epitope, an immunodominant CD8+ T cell epitope derived from Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). Understanding the immunological properties of this epitope is crucial for the development of effective HSV vaccines and immunotherapies.

The SSIEFARL epitope, corresponding to amino acids 498-505 of glycoprotein B (gB), is a critical target for the CD8+ T cell response in C57BL/6 mice, which express the H-2Kb MHC class I molecule.[1] Its immunodominance signifies that a substantial portion of the anti-HSV CD8+ T cell response is directed against this single peptide sequence.[2] This focused immune response makes SSIEFARL a highly attractive candidate for subunit vaccines and a valuable tool for studying the dynamics of T cell responses during HSV infection.

This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data associated with the SSIEFARL epitope, compiled from various research publications.

| Parameter | Description | Value | Reference(s) |

| Epitope Sequence | Amino acid sequence of the immunodominant epitope. | SSIEFARL | [3] |

| Source Protein | Viral protein from which the epitope is derived. | Glycoprotein B (gB) | [3] |

| Amino Acid Position | Location of the epitope within the gB protein sequence. | 498-505 | [3] |

| MHC Restriction | The MHC class I molecule that presents the epitope. | H-2Kb | |

| MHC Binding Affinity (IC50) | Concentration of peptide required to inhibit binding of a standard probe peptide by 50%. | Not explicitly reported in the searched literature. Predicted to be a strong binder based on immunogenicity. | N/A |

| Tissue | Infection Phase | Percentage of SSIEFARL-specific CD8+ T cells (of total CD8+ T cells) | Reference(s) |

| Trigeminal Ganglia (TG) | Acute (Day 8 post-infection) | ~50% | |

| Spleen | Acute (Day 8 post-infection) | ~50% of HSV-specific CD8+ T cells | |

| Spinal Cord | Acute (Day 8 post-infection) | 15-fold higher proportion compared to spleen | N/A |

| Spleen | Memory (Day 90 post-immunization) | 2.1% (following rhsp70-SSIEFARL immunization) |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the SSIEFARL epitope are provided below.

Peptide Synthesis

The SSIEFARL peptide and its variants are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Swell the Rink Amide resin in DMF.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Wash the resin extensively with DMF and DCM.

-

Couple the first Fmoc-protected amino acid (Leucine) to the resin using HBTU and DIPEA in DMF.

-

Monitor the coupling reaction using a ninhydrin test.

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the SSIEFARL sequence (L-A-R-F-E-I-S-S).

-

After the final amino acid is coupled, wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Air-dry the crude peptide to remove residual ether.

-

Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MHC Class I Tetramer Staining

This technique is used to identify and quantify SSIEFARL-specific CD8+ T cells by flow cytometry.

Materials:

-

PE-conjugated H-2Kb/SSIEFARL tetramer

-

Fluorochrome-conjugated anti-mouse CD8α antibody (e.g., FITC, APC)

-

Lymphocytes isolated from spleen, lymph nodes, or trigeminal ganglia of HSV-infected mice

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fc block (anti-CD16/CD32)

-

Flow cytometer

Protocol:

-

Prepare a single-cell suspension of lymphocytes from the desired tissue.

-

Count the cells and resuspend them in FACS buffer at a concentration of 1 x 107 cells/mL.

-

Aliquot 100 µL of the cell suspension (1 x 106 cells) into a FACS tube.

-

Add Fc block to the cells and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add the PE-conjugated H-2Kb/SSIEFARL tetramer at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

Add the fluorochrome-conjugated anti-mouse CD8α antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

-

Resuspend the cell pellet in 200-500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Analyze the data by gating on the lymphocyte population, then on CD8+ cells, and finally quantifying the percentage of cells that are positive for the SSIEFARL-tetramer.

IFN-γ ELISpot Assay

This assay measures the number of SSIEFARL-specific T cells that secrete IFN-γ upon stimulation.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

-

AP or HRP substrate (e.g., BCIP/NBT or AEC)

-

SSIEFARL peptide

-

Lymphocytes from HSV-infected mice

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

2-Mercaptoethanol

-

ELISpot reader

Protocol:

-

Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the wells three times with sterile PBS.

-

Block the wells with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

Prepare single-cell suspensions of lymphocytes (effector cells).

-

Add 2 x 105 to 5 x 105 effector cells per well.

-

Add the SSIEFARL peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include negative control wells (cells only, no peptide) and positive control wells (e.g., cells with Concanavalin A or anti-CD3/CD28).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the wells extensively with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the wells with PBST.

-

Add Streptavidin-AP or Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the wells with PBST and then with PBS.

-

Add the appropriate substrate and incubate until spots develop.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader.

51Cr-Release Cytotoxicity Assay

This classic assay measures the ability of SSIEFARL-specific CTLs to lyse target cells presenting the epitope.

Materials:

-

Effector cells: Splenocytes from HSV-infected or peptide-immunized mice, restimulated in vitro with SSIEFARL peptide.

-

Target cells: H-2Kb-expressing cell line (e.g., MC57G or EL4 cells).

-

Sodium chromate (51Cr).

-

SSIEFARL peptide.

-

96-well round-bottom plates.

-

Gamma counter.

-

Triton X-100 (for maximum release control).

Protocol:

-

Target Cell Labeling:

-

Incubate 1 x 106 target cells with 100 µCi of 51Cr in a small volume of complete medium for 1-2 hours at 37°C, with occasional mixing.

-

Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr.

-

Resuspend the cells to a final concentration of 1 x 105 cells/mL.

-

-

Peptide Pulsing:

-

Incubate half of the labeled target cells with 1-10 µg/mL of SSIEFARL peptide for 1 hour at 37°C. The other half will serve as unpulsed control targets.

-

-

Cytotoxicity Assay Setup:

-

Plate 1 x 104 labeled target cells (pulsed and unpulsed) in 100 µL of medium per well in a 96-well round-bottom plate.

-

Prepare serial dilutions of the effector cells and add them in 100 µL to the target cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 33:1, 11:1, 3.7:1).

-

Set up control wells:

-

Spontaneous release: Target cells with 100 µL of medium only.

-

Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.

-

-

-

Incubation and Harvesting:

-

Centrifuge the plate at 50 x g for 2 minutes to initiate cell contact.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 500 x g for 10 minutes.

-

Carefully harvest 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

-

-

Data Analysis:

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SSIEFARL epitope.

Caption: Antigen processing and presentation pathway for the SSIEFARL epitope.

Caption: Experimental workflow for the identification and characterization of SSIEFARL-specific T cells.

Caption: Immunodominance hierarchy of the CD8+ T cell response to HSV in C57BL/6 mice.

Conclusion

The SSIEFARL epitope of HSV glycoprotein B represents a cornerstone in our understanding of the T cell-mediated immune response to this persistent viral pathogen. Its immunodominance in the context of the H-2Kb allele makes it an invaluable tool for immunological research and a prime target for the development of next-generation vaccines and T cell-based immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this critical epitope and its role in HSV immunity. Further research to precisely quantify its MHC binding affinity and to explore its relevance in diverse human HLA contexts will continue to be of high importance in the field of HSV immunology and vaccine development.

References

- 1. Herpes Simplex Virus Glycoprotein B Mutations Define Structural Sites in Domain I, the Membrane Proximal Region, and the Cytodomain That Regulate Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herpes Simplex Virus 1-Specific CD8+ T Cell Priming and Latent Ganglionic Retention Are Shaped by Viral Epitope Promoter Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Neutralization of Herpes Simplex Virus by Antibodies Directed at the Fusion Domain of Glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]

H-2Kb restricted T-cell response to herpes simplex virus

An In-depth Technical Guide to the H-2Kb Restricted T-Cell Response to Herpes Simplex Virus

Executive Summary

The cellular immune response, particularly the activity of CD8+ cytotoxic T-lymphocytes (CTLs), is critical for controlling Herpes Simplex Virus (HSV) infections. In the widely used C57BL/6 mouse model, the T-cell response is predominantly restricted by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This response is remarkably focused, with a single immunodominant epitope from glycoprotein B (gB), residues 498-505 (SSIEFARL), accounting for the majority of the entire HSV-specific CD8+ T-cell repertoire.[1][2][3] Understanding the nuances of this H-2Kb restricted response—its hierarchy, kinetics, and functional characteristics—is paramount for the development of effective HSV vaccines and immunotherapies. This document provides a comprehensive technical overview of the core components of this immune response, detailed experimental protocols for its analysis, and visual workflows to guide future research.

The Immunodominance Hierarchy in the H-2Kb Response

The CD8+ T-cell response to HSV-1 in C57BL/6 mice is characterized by a steep immunodominance hierarchy.[2] While mathematical algorithms predict hundreds of potential H-2Kb or H-2Db binding peptides from the HSV-1 proteome, empirical testing reveals that only a small fraction elicit a T-cell response.[2] Of these, the response is overwhelmingly directed against the gB498–505 epitope.

Studies have quantified this dominance, showing that between 70% and 90% of all HSV-1-specific CD8+ T-cells in the draining lymph nodes of infected mice target the gB498–505 determinant. This focusing of the immune response on a single epitope has significant implications for viral control and potential immune escape. The deletion of this immunodominant epitope from the virus results in an attenuated overall CD8+ T-cell response, though it can allow for the expansion of T-cells specific for previously cryptic or subdominant epitopes.

Data Presentation: H-2Kb Restricted Epitope Recognition

The following table summarizes the key H-2Kb restricted epitopes recognized by CD8+ T-cells in C57BL/6 mice during acute HSV-1 infection, highlighting the dominance of gB498–505.

| Epitope | Protein Source | Sequence | % of Total CD8+ T-Cell Response (Spleen) | % of Total CD8+ T-Cell Response (Trigeminal Ganglia - TG) |

| gB498–505 | Glycoprotein B (gB) | SSIEFARL | ~50% | ~50% |

| RR1_822–829 | Ribonucleotide Reductase 1 (ICP6) | QTFDFGRL | Subdominant | Subdominant |

| ICP27_445–452 | Infected Cell Protein 27 (ICP27) | FLYGALLL | Low to undetectable | Not reported |

Table 1: Summary of immunodominant and subdominant H-2Kb restricted HSV-1 epitopes. Data synthesized from multiple studies, with percentages representing the proportion of the total HSV-specific CD8+ T-cell response.

Role in Viral Control and Latency

H-2Kb restricted CD8+ T-cells are crucial for controlling HSV infection and maintaining a state of latency in neuronal ganglia. Following ocular infection, these T-cells infiltrate the trigeminal ganglia (TG) and form a stable, tissue-resident memory population that persists for the life of the host. These cells appear to suppress viral reactivation from latently infected neurons, likely through the release of cytokines like IFN-γ and direct cytotoxic activity.

The expression of the viral Latency-Associated Transcript (LAT) has been shown to influence this T-cell population. During latency, LAT expression can lead to the functional exhaustion of HSV-specific CD8+ T-cells, characterized by the upregulation of markers like PD-1. This suggests an immune evasion mechanism whereby the virus actively dampens the efficacy of the T-cells responsible for preventing its reactivation.

Core Experimental Methodologies

Analyzing the H-2Kb restricted T-cell response requires specific immunological assays. The following sections detail the protocols for the most critical techniques.

Intracellular Cytokine Staining (ICS) for Functional T-Cell Analysis

Intracellular cytokine staining is a flow cytometry-based method used to detect cytokine production (e.g., IFN-γ, TNF-α) within individual T-cells following antigen-specific stimulation. This provides a quantitative measure of the functional T-cell response.

Protocol:

-

Prepare Single-Cell Suspension: Isolate splenocytes or lymphocytes from the trigeminal ganglia of HSV-infected mice. Adjust cell concentration to 1-2 x 10⁶ cells/mL in complete RPMI medium.

-

In Vitro Stimulation:

-

Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate.

-

Add the stimulating antigen. This can be the gB498–505 peptide (SSIEFARL) at a final concentration of 1-10 µg/mL, or HSV-1-infected antigen-presenting cells (e.g., peritoneal macrophages).

-

Include a positive control (e.g., PMA and Ionomycin) and a negative control (no stimulus).

-

-

Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This is critical to trap cytokines intracellularly. Incubate for an additional 4-6 hours at 37°C.

-

Surface Marker Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD8α, anti-CD3, anti-CD44) for 20-30 minutes on ice in the dark. A viability dye should be included to exclude dead cells.

-

-

Fixation and Permeabilization:

-

Wash cells to remove unbound surface antibodies.

-

Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash and resuspend cells in a permeabilization buffer (containing a mild detergent like saponin).

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for the cytokine of interest.

ELISpot Assay for Quantifying Antigen-Specific Secreting Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine in response to an antigen.

Protocol:

-

Plate Preparation:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol, then wash with sterile PBS.

-

Coat the wells with a capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

-

-

Blocking: Wash the plate and block with sterile cell culture medium containing 10% FBS for at least 30 minutes to prevent non-specific binding.

-

Cell Incubation:

-

Prepare a single-cell suspension of lymphocytes as described for ICS.

-

Add a defined number of cells (e.g., 2-5 x 10⁵) to each well.

-

Add the stimulating antigen (e.g., gB498–505 peptide).

-

Incubate the plate for 18-40 hours at 37°C in a CO₂ incubator.

-

-

Detection:

-

Wash away the cells with PBS.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.

-

-

Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) for 1 hour.

-

Substrate Addition: Wash the plate thoroughly and add a precipitating substrate. Incubate until distinct spots emerge.

-

Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

H-2Kb/SSIEFARL Tetramer Staining for Direct Visualization

MHC tetramers are reagents that allow for the direct identification and enumeration of antigen-specific T-cells based on their T-cell receptor (TCR) specificity, regardless of their functional state.

Protocol:

-

Prepare Single-Cell Suspension: Isolate lymphocytes from blood, spleen, or trigeminal ganglia.

-

Tetramer Staining:

-

Incubate 1-2 x 10⁶ cells with the phycoerythrin (PE) or APC-conjugated H-2Kb/SSIEFARL tetramer reagent. This is typically done for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Surface Marker Staining: Following tetramer incubation, add fluorochrome-conjugated antibodies for surface markers like CD8α and CD3. Incubate for an additional 20-30 minutes on ice.

-

Washing and Acquisition: Wash the cells twice with FACS buffer to remove unbound reagents. Resuspend in FACS buffer for flow cytometry analysis.

-

Analysis: Gate on the lymphocyte population, then on CD8+ T-cells. The percentage of tetramer-positive cells within the CD8+ gate represents the frequency of gB498–505-specific T-cells.

Visualizations and Workflows

Antigen Processing and Presentation Pathway

Caption: H-2Kb restricted antigen presentation of the immunodominant HSV gB epitope.

Experimental Workflow for T-Cell Analysis

Caption: Workflow for the isolation and analysis of HSV-specific CD8+ T-cells.

Conceptual Diagram of Immunodominance

Caption: The hierarchy of the CD8+ T-cell response to HSV-1 in C57BL/6 mice.

References

- 1. The Cytotoxic T-Cell Response to Herpes Simplex Virus Type 1 Infection of C57BL/6 Mice Is Almost Entirely Directed against a Single Immunodominant Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Herpes Simplex Virus-Specific CD8+ T Cell Repertoire in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxic T-cell response to herpes simplex virus type 1 infection of C57BL/6 mice is almost entirely directed against a single immunodominant determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Characteristics of the gB(498-505) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic characteristics of the gB(498-505) peptide, an immunodominant epitope derived from Herpes Simplex Virus type 1 (HSV-1). The content herein is intended to serve as a technical resource, offering detailed information on the peptide's immunological properties, quantitative data, and the experimental methodologies used for its characterization.

Peptide Overview

The gB(498-505) peptide is an eight-amino-acid sequence, SSIEFARL , derived from glycoprotein B (gB) of HSV-1. In C57BL/6 mice, this peptide is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This recognition is a critical event in the adaptive immune response to HSV-1 infection, leading to the activation of CD8+ T cells and subsequent clearance of virally infected cells. The immunodominant nature of this peptide makes it a focal point of immunological research and a potential target for vaccine development.

Quantitative Data

The following tables summarize key quantitative parameters associated with the gB(498-505) peptide.

Table 1: Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | SSIEFARL (Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu) |

| Molecular Formula | C41H67N11O13 |

| Molecular Weight | 922.04 g/mol |

| Origin | Herpes Simplex Virus type 1 (HSV-1) Glycoprotein B |

Table 2: Immunological Parameters

| Parameter | Value | MHC Allele | Experimental Method |

| MHC Class I Binding Affinity (IC50) | 0.8 nM | H-2Kb | In vitro competitive binding assay |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, characterization, and functional analysis of the gB(498-505) peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The gB(498-505) peptide (SSIEFARL) is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it in DMF with HBTU and DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).

-

Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

MHC-Peptide Binding Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA)-based method to determine the binding affinity of the gB(498-505) peptide to the H-2Kb MHC class I molecule.

Materials:

-

Purified recombinant H-2Kb molecules

-

Biotinylated standard peptide with known high affinity for H-2Kb

-

gB(498-505) peptide (and other competitor peptides)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

96-well microplates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Plate Coating: Coat a 96-well plate with an antibody specific for the H-2Kb molecule overnight at 4°C.

-

Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competition Reaction:

-

Prepare a series of dilutions of the gB(498-505) peptide.

-

In each well, add the purified H-2Kb molecules, the biotinylated standard peptide at a fixed concentration, and a specific concentration of the gB(498-505) competitor peptide.

-

Incubate the plate for 24-48 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate to remove unbound components.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate again.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

-

Data Analysis:

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of the gB(498-505) peptide that inhibits 50% of the binding of the biotinylated standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.

-

T-Cell Activation Assay: Intracellular Cytokine Staining (ICS)

This protocol outlines the steps to measure the activation of gB(498-505)-specific CD8+ T cells by detecting the intracellular production of cytokines such as Interferon-gamma (IFN-γ) using flow cytometry.

Materials:

-

Splenocytes from HSV-1 infected or peptide-immunized C57BL/6 mice

-

gB(498-505) peptide

-

Brefeldin A (protein transport inhibitor)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibody against intracellular cytokines (e.g., anti-IFN-γ)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate splenocytes from the mice and prepare a single-cell suspension.

-

In Vitro Stimulation:

-

Plate the splenocytes in a 96-well plate.

-

Stimulate the cells with the gB(498-505) peptide at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.

-

Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Add Brefeldin A for the last 4-5 hours of incubation to block cytokine secretion.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a fluorescently labeled anti-CD8 antibody for 30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibody.

-

Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at room temperature.

-

-

Intracellular Staining:

-

Wash the cells with permeabilization buffer.

-

Stain the cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ-producing cells.

-

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The binding of the gB(498-505) peptide presented by the H-2Kb molecule to the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

A Technical Guide to the Preliminary Investigation of Herpes Simplex Virus Glycoprotein B (gB2) Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Herpes Simplex Virus type 2 (HSV-2) is a primary cause of genital herpes, a widespread sexually transmitted infection with significant global health impact. The development of an effective prophylactic or therapeutic vaccine remains a critical unmet need. Glycoprotein B (gB) is one of the most abundant and conserved glycoproteins on the surface of the HSV envelope, making it a key target for vaccine development.[1] It is essential for viral entry into host cells and is a dominant target for both neutralizing antibodies and T-cell mediated immunity.[1][2] Preliminary investigation of the immunogenicity of recombinant gB2 is a crucial first step in evaluating its potential as a vaccine candidate. This guide outlines the core data, experimental protocols, and immunological pathways relevant to this process.

Data Presentation: Immunogenicity & Efficacy of gB2 Subunit Vaccines

The following tables summarize quantitative data from representative preclinical studies investigating gB2-based subunit vaccines. These studies typically use mouse or guinea pig models and compare different adjuvant formulations to optimize the immune response.

Table 1: Humoral Immune Response to gB2 Vaccination in Animal Models

| Vaccine Formulation | Animal Model | Key Metric | Result | Source |

|---|---|---|---|---|

| gB2/CPG/Alum | BALB/c Mice | Neutralizing Antibody Titer | Equivalent to gD2/CPG/Alum vaccine | [2] |

| gB2-gD2/CPG/Alum | BALB/c Mice | Neutralizing Antibody Titer | Superior to gD2/MPL/Alum and gD2/CPG/Alum | [2] |

| IN NE01-gD2/gB2 | Guinea Pigs | Neutralizing Antibody Titer | Higher than monovalent IN NE01-gD2 vaccine | |

| gD2/gB2 + MF59 | Humans | Neutralizing Antibody Titer | Elevated titers detected for both gD2 and gB2 |

| gD/gB/UL40 + 2395-AddaVax | Guinea Pigs | Anti-gB IgG Titer | Substantially enhanced compared to vaccine with MPL-alum | |

IN: Intranasal; NE01: Nanoemulsion Adjuvant; CPG: CpG Oligodeoxynucleotides; MPL: Monophosphoryl Lipid A.

Table 2: Cellular Immune Response to gB2 Vaccination in Animal Models

| Vaccine Formulation | Animal Model | Key Metric | Result | Source |

|---|---|---|---|---|

| gB2/CPG/Alum | BALB/c Mice | IFN-γ T-cell Response | Significantly greater than gD2/CPG/Alum vaccine | |

| gB-gD/CPG/Alum | BALB/c Mice | IFN-γ T-cell Response | Significantly greater than gD2/MPL/Alum vaccine | |

| gB2 Vaccination | Humans | T-cell Response | Envelope protein gB has been shown to induce strong T-cell responses |